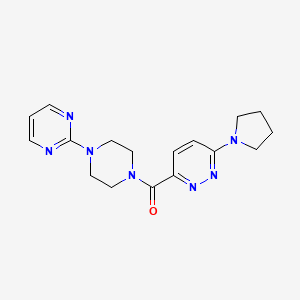

(4-(pirimidin-2-il)piperazin-1-il)(6-(pirrolidin-1-il)piridazin-3-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

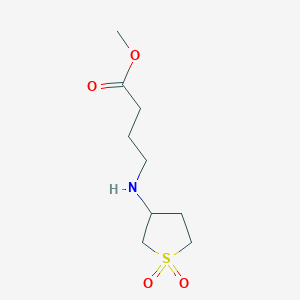

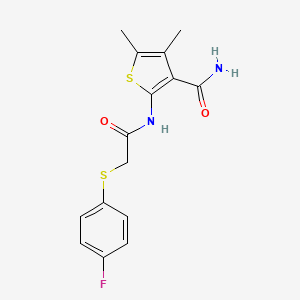

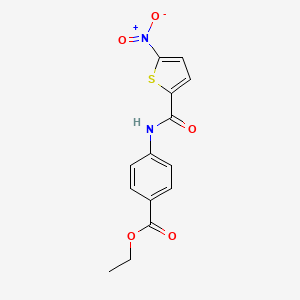

(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a useful research compound. Its molecular formula is C17H21N7O and its molecular weight is 339.403. The purity is usually 95%.

BenchChem offers high-quality (4-(Pyrimidin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Pyrimidin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Contexto: Los investigadores lo utilizan para modificar péptidos durante el análisis de espectrometría de masas, mejorando su detectabilidad y ayudando en la caracterización estructural .

- Contexto: Al etiquetar los grupos carboxilo, los científicos pueden estudiar los péptidos fosforilados de manera más efectiva, contribuyendo a nuestra comprensión de las vías de señalización celular .

- Contexto: Este compuesto sirve como un bloque de construcción en la creación de nuevos candidatos a fármacos, potencialmente dirigidos a receptores o enzimas específicos .

- Contexto: Los investigadores exploran el potencial de moléculas relacionadas como inhibidores o moduladores de las vías relacionadas con el cáncer .

- Contexto: Comprender cómo se metaboliza este compuesto in vivo puede informar el desarrollo de fármacos y las estrategias de dosificación .

- Contexto: Los investigadores evalúan su comportamiento en sistemas biológicos para optimizar las formulaciones de fármacos y predecir la exposición humana .

- Contexto: Investigar cómo este compuesto interactúa con proteínas, ácidos nucleicos u otros componentes celulares puede revelar información sobre sus posibles efectos terapéuticos .

Derivación de Péptidos

Análisis de Fosfopéptidos

Síntesis de Fármacos

Investigación Anticancerígena

Estudios de Metabolismo

Farmacocinética y Administración de Fármacos

Biología Química

Neurociencia y Neurofarmacología

Mecanismo De Acción

Target of Action

The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones, which stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, thereby increasing insulin secretion and decreasing blood glucose levels .

Mode of Action

The compound interacts with DPP-IV by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased blood glucose levels .

Biochemical Pathways

The compound affects the incretin hormone pathway. Incretin hormones, such as GLP-1 (Glucagon-Like Peptide-1), are released by the intestine in response to meals and stimulate insulin secretion. By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, leading to increased insulin secretion .

Pharmacokinetics

The compound has high oral bioavailability and low plasma protein binding . It is rapidly absorbed, with maximal plasma concentrations achieved within 1 hour after administration . The compound is primarily metabolized by hydroxylation at the 5′ position of the pyrimidine ring, amide hydrolysis, and N-dealkylation at the piperazine nitrogen . It is eliminated by both metabolism and renal clearance .

Result of Action

The molecular effect of the compound’s action is the inhibition of DPP-IV, leading to prolonged action of incretin hormones . The cellular effect is increased insulin secretion, leading to decreased blood glucose levels . This makes the compound potentially useful for the treatment of type 2 diabetes .

Propiedades

IUPAC Name |

(4-pyrimidin-2-ylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O/c25-16(14-4-5-15(21-20-14)22-8-1-2-9-22)23-10-12-24(13-11-23)17-18-6-3-7-19-17/h3-7H,1-2,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLMOWVUBNPWQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2465247.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B2465254.png)

![2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate](/img/structure/B2465256.png)

![8-(4-ethoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2465257.png)

![2-({5-[(3-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2465268.png)